4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
Description
4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a benzamide derivative featuring a sulfamoyl group at the 4-position of the benzene ring. The sulfamoyl moiety is substituted with a furan-2-ylmethyl and a methyl group, while the benzamide nitrogen is linked to a 4-methoxybenzo[d]thiazol-2-yl group. This compound combines a fused heterocyclic benzo[d]thiazole system with a methoxy substituent, which may enhance π-π stacking interactions and modulate electronic properties for biological targeting.
Properties
IUPAC Name |
4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c1-24(13-15-5-4-12-29-15)31(26,27)16-10-8-14(9-11-16)20(25)23-21-22-19-17(28-2)6-3-7-18(19)30-21/h3-12H,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGPLJHGNSYZKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The compound features several functional groups that contribute to its biological activity:
- Furan Ring : Known for its reactivity and ability to participate in various chemical reactions.
- Sulfamoyl Group : Often associated with antibacterial properties.
- Methoxybenzo[d]thiazole Moiety : Implicated in various biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the furan derivative : Utilizing furan-2-carbaldehyde as a starting material.
- Sulfamoylation : Introducing the sulfamoyl group through nucleophilic substitution.
- Coupling with methoxybenzo[d]thiazole : Achieved via amide bond formation.
Anticancer Properties
Research indicates that compounds similar to 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide exhibit significant anticancer activity. A study on related thiazole derivatives demonstrated their effectiveness against melanoma and prostate cancer cells, with IC50 values ranging from low nanomolar to micromolar concentrations, indicating potent antiproliferative effects .
The proposed mechanism of action for this compound includes:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .
- Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways.
Case Studies
- Study on Thiazole Derivatives :
- Mechanistic Insights :
Data Tables
| Compound Name | Structure | IC50 (µM) | Mechanism |
|---|---|---|---|
| 4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide | Structure | 0.5 - 1.0 | Inhibits tubulin polymerization |
| Related Thiazole Derivative | Structure | 0.3 - 0.8 | Induces apoptosis |
Comparison with Similar Compounds
Core Benzothiazole/Thiazole Variations
- 4-{(furan-2-yl)methyl(methyl)sulfamoyl}-N-(1,3-thiazol-2-yl)benzamide (CAS 899963-95-2): This analogue replaces the 4-methoxybenzo[d]thiazole with a simple thiazol-2-yl group.
- N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) :
Features a dimethylphenyl-thiazole and piperidinylsulfonyl group. The bulkier sulfonyl substituent and aromatic thiazole modifications may enhance selectivity for calcium channels compared to the furan-methyl sulfamoyl group in the target compound .
Sulfamoyl Group Modifications
- 4-(N-Methyl-N-phenylsulfamoyl)-N-(thiazol-2-yl)benzamide (CAS 313405-34-4): Substitutes the furan-methyl group with a phenyl ring.
- Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide): Uses a dimethylsulfamoyl group instead of furan-methyl sulfamoyl.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
